molecular formula C14H13FN2O3S B5437067 2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid

2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid

Cat. No.: B5437067
M. Wt: 308.33 g/mol
InChI Key: KDGBDNQATGBXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the thiazole derivative with propanoic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(2-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid
  • 2-[[2-(2-Bromophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid
  • 2-[[2-(2-Iodophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid

Uniqueness

2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs

Properties

IUPAC Name

2-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-7-11(12(18)16-8(2)14(19)20)21-13(17-7)9-5-3-4-6-10(9)15/h3-6,8H,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGBDNQATGBXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.